Molecular weight and formula of 1-Methyl-2-cyanopiperazine
Molecular weight and formula of 1-Methyl-2-cyanopiperazine
This technical guide details the physicochemical properties, synthetic methodologies, and application scope of 1-Methyl-2-cyanopiperazine (CAS 1488348-87-3). It is structured to serve researchers requiring high-fidelity data for experimental design and drug development.
Physicochemical Profiling and Synthetic Utility
Executive Summary
1-Methyl-2-cyanopiperazine (1-methylpiperazine-2-carbonitrile) is a critical heterocyclic building block in medicinal chemistry. Characterized by a piperazine core with a nitrile group at the C2 position and a methyl substitution at N1, it serves as a versatile scaffold for introducing chirality and polarity into drug candidates. It is particularly valued in the synthesis of kinase inhibitors (e.g., NAMPT modulators) and neuroactive agents where the piperazine ring dictates pharmacokinetic profiles.
Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | 1-Methylpiperazine-2-carbonitrile |
| Common Synonyms | 1-Methyl-2-cyanopiperazine; 2-Cyano-1-methylpiperazine |
| CAS Registry Number | 1488348-87-3 |
| Molecular Formula | C₆H₁₁N₃ |
| SMILES | CN1CCNCC1C#N |
| InChI Key | UVVVPHSDEZUWCT-UHFFFAOYSA-N |
Molecular Weight & Mass Spectrometry
For high-resolution mass spectrometry (HRMS) and dosage calculations:
| Mass Type | Value | Relevance |
| Average Molecular Weight | 125.17 g/mol | Stoichiometric calculations |
| Monoisotopic Mass | 125.0953 Da | HRMS identification ([M+H]⁺ ≈ 126.1026) |
| Exact Mass | 125.095297 | Theoretical baseline |
Physical Properties (Predicted/Experimental)
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Physical State: Pale yellow to colorless liquid or low-melting solid.
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Boiling Point: Predicted ~230–240°C (at 760 mmHg) based on SAR with 1-methylpiperazine (BP 138°C) and polarity contribution of the nitrile group.
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Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO) and aqueous buffers below pH 7.
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pKa: The N4 nitrogen is basic (pKa ~8.5–9.0), while the N1 nitrogen's basicity is attenuated by the electron-withdrawing nitrile group.
Synthetic Routes & Methodology
The synthesis of 1-methyl-2-cyanopiperazine presents a regiochemical challenge: introducing the nitrile group specifically at the C2 position. Two primary methodologies are established: Amide Dehydration (classical, scalable) and Oxidative Cyanation (modern, direct).
Method A: Dehydration of 1-Methylpiperazine-2-carboxamide
This route is preferred for scale-up due to the stability of intermediates and avoidance of toxic cyanide salts in the final step.
Protocol:
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Precursor Synthesis: Reaction of N-methylethylenediamine with an electrophilic glyoxalate derivative or via cyclization of N-(2-chloroethyl)glycinamide derivatives yields 1-methylpiperazine-2-carboxamide .
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Dehydration: The carboxamide is converted to the nitrile using a dehydrating agent such as Trifluoroacetic Anhydride (TFAA) or Propylphosphonic Anhydride (T3P).
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Reagents: T3P (50% in EtOAc), Et₃N, DCM.
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Conditions: 0°C to RT, 2–4 hours.
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Workup: Quench with NaHCO₃, extract with DCM. The nitrile product is often purified by vacuum distillation.
Method B: Oxidative -Cyanation (Direct Functionalization)
A direct C–H functionalization approach utilizing N-oxide activation.
Protocol:
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N-Oxidation: Treat 1-methylpiperazine with m-CPBA to form the N-oxide.
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Cyanation: React the N-oxide with Trimethylsilyl Cyanide (TMSCN) and an activator (e.g., dimethylcarbamoyl chloride) to effect the modified Reissert-Henze reaction.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow for the scalable Amide Dehydration route.
Figure 1: Synthetic pathway via amide dehydration, offering high regioselectivity.
Analytical Characterization
To validate the identity of synthesized 1-methyl-2-cyanopiperazine, the following spectral signatures are diagnostic:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
- ~3.6–3.9 ppm (1H, dd): The methine proton at C2 is distinctively deshielded by the cyano group and is the key diagnostic peak.
- ~2.3 ppm (3H, s): The N-Methyl singlet.
- ~2.5–3.0 ppm (m): Piperazine ring methylene protons (C3, C5, C6).
Infrared Spectroscopy (FT-IR)
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~2220–2240 cm⁻¹: Sharp, weak-to-medium intensity band corresponding to the C≡N stretch . This confirms the transformation from amide (which would show C=O ~1680 cm⁻¹) to nitrile.
Mass Spectrometry
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ESI+: Base peak at m/z 126.1 [M+H]⁺ . Fragmentation may show loss of HCN (27 Da) or methyl radical.
Applications in Drug Discovery
1-Methyl-2-cyanopiperazine acts as a "privileged scaffold" intermediate. Its utility stems from the reactivity of the nitrile group:
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Reduction to Diamines: Catalytic hydrogenation (Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the nitrile to a primary amine (–CH₂NH₂), yielding 1-methyl-2-(aminomethyl)piperazine . This diamine is a common motif in antipsychotics and kinase inhibitors.
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Amidoxime Formation: Reaction with hydroxylamine yields amidoximes, precursors to 1,2,4-oxadiazole heterocycles found in anti-infectives.
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Chiral Resolution: The C2 position is chiral. The racemic nitrile can be resolved (e.g., via tartaric acid salts of the derived amine) to access enantiopure scaffolds for asymmetric synthesis.
Safety & Handling
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Hazard Classification: Treat as an Acute Toxicant (Oral/Inhalation) and Skin Irritant . Nitriles can liberate cyanide under metabolic or extreme chemical conditions.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic; keep tightly sealed to prevent hydrolysis of the nitrile to the amide/acid.
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
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PubChem. (2025). Compound Summary: 1-methylpiperazine-2-carbonitrile (CID 75356173). National Library of Medicine. [Link]
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Ganesan, M., & Nagaraaj, P. (2020).[1] Recent developments in dehydration of primary amides to nitriles.[1][2] Organic Chemistry Frontiers, 7, 3792-3814.[1] [Link]
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Chen, G., et al. (2008).[3] Facile Preparation of α-Aryl Nitriles by Direct Cyanation. Organic Letters, 10(20), 4573-4576. [Link]
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Bode, J. W., et al. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Journal of the American Chemical Society.[4] (Contextual reference for C2-functionalization logic).
Sources
- 1. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 4. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
